molecular formula C14H18ClNO4 B558746 Boc-2-chloro-D-phenylalanine CAS No. 80102-23-4

Boc-2-chloro-D-phenylalanine

Cat. No. B558746
CAS RN: 80102-23-4
M. Wt: 299.75 g/mol
InChI Key: TUUQJNHCVFJMPU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2-chloro-D-phenylalanine, also known as Boc-D-Phe(2-Cl)-OH, is a compound with the empirical formula C14H18ClNO4 . It is a derivative of phenylalanine, an essential amino acid, and is used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of Boc-2-chloro-D-phenylalanine consists of a phenylalanine core with a chlorine atom at the 2-position of the phenyl ring and a tert-butoxycarbonyl (Boc) group protecting the amino group . The molecular weight of the compound is 299.75 g/mol .


Physical And Chemical Properties Analysis

Boc-2-chloro-D-phenylalanine is a solid compound . Its optical activity is [α]20/D +23.5±2°, c = 1% in ethyl acetate .

Scientific Research Applications

1. Use in Protein Synthesis and Biochemical Studies

Boc-2-chloro-D-phenylalanine and related Boc-protected phenylalanine derivatives have been used in various protein synthesis and biochemical studies. For example, a study demonstrated the use of a Boc-protected derivative in acylating a nucleotide to create misaminoacylated tRNA in Escherichia coli, which was used to stimulate protein synthesis in an in vitro translation system (Baldini et al., 1988). This illustrates the compound's utility in manipulating and understanding protein synthesis mechanisms.

2. Chemical Ligation and Peptide Synthesis

The Boc-protected phenylalanine derivatives, including Boc-2-chloro-D-phenylalanine, have significant applications in peptide synthesis. For instance, they have been used to facilitate native chemical ligation at phenylalanine, which is crucial for synthesizing complex peptides and proteins (Crich & Banerjee, 2007).

3. Development of Novel Pharmaceutical Intermediates

Boc-2-chloro-D-phenylalanine derivatives have been employed in the development of pharmaceutical intermediates. A study reports the large-scale synthesis of a substituted d-phenylalanine, using asymmetric hydrogenation, which could be scaled up for pharmaceutical production (Fox et al., 2011).

4. Radioiodination and Imaging Studies

These compounds have also been used in radioiodination for imaging studies. For instance, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester was synthesized from N-Boc-p-iodo-L-phenylalanine, which could be radioiodinated and used directly in peptide synthesis (Wilbur et al., 1993).

5. Molecular Imprinting and Chromatography

Boc-2-chloro-D-phenylalanine has been used in molecular imprinting processes. For example, copolymer beads imprinted with tert-butoxycarbonyl-l-phenylalanine were prepared for chromatographic separation, demonstrating the compound's utility in molecular recognition and separation techniques (Ansell & Mosbach, 1997).

Safety and Hazards

Safety data sheets indicate that Boc-2-chloro-D-phenylalanine should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . Dust formation should be avoided, and adequate ventilation should be ensured during handling . In case of accidental release, personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

Boc-2-chloro-D-phenylalanine, also known as Boc-D-2-Chlorophe, is primarily used as a protecting group for amino functions in the synthesis of multifunctional targets . The primary targets of this compound are primary amines, which are unique because they can accommodate two such groups .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, resulting in what is known as a Boc-derivative . The Boc group is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of multifunctional targets, particularly those involving amino functions . It plays a pivotal role in the synthesis of Boc-derivatives, which are used in the field of peptide synthesis . The compound is also involved in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Result of Action

The result of the compound’s action is the formation of Boc-derivatives, which are stable and resistant to most nucleophiles and bases . These derivatives are used in various applications, particularly in the field of peptide synthesis . The compound also facilitates the cleavage of the Boc group under mild acidolysis .

Action Environment

The action of Boc-2-chloro-D-phenylalanine is influenced by various environmental factors. For instance, the compound is stable under conditions where Boc is completely stable, such as catalytic hydrogenolysis or sodium in liquid ammonia . It can be cleaved under mild acidolysis . The compound is typically stored at 2-8 °C .

properties

IUPAC Name

(2R)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUQJNHCVFJMPU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-chloro-D-phenylalanine

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